6-Methyl-1-(trifluoromethyl)-1-indanol 6-Methyl-1-(trifluoromethyl)-1-indanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18383051
InChI: InChI=1S/C11H11F3O/c1-7-2-3-8-4-5-10(15,9(8)6-7)11(12,13)14/h2-3,6,15H,4-5H2,1H3
SMILES:
Molecular Formula: C11H11F3O
Molecular Weight: 216.20 g/mol

6-Methyl-1-(trifluoromethyl)-1-indanol

CAS No.:

Cat. No.: VC18383051

Molecular Formula: C11H11F3O

Molecular Weight: 216.20 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-1-(trifluoromethyl)-1-indanol -

Specification

Molecular Formula C11H11F3O
Molecular Weight 216.20 g/mol
IUPAC Name 6-methyl-1-(trifluoromethyl)-2,3-dihydroinden-1-ol
Standard InChI InChI=1S/C11H11F3O/c1-7-2-3-8-4-5-10(15,9(8)6-7)11(12,13)14/h2-3,6,15H,4-5H2,1H3
Standard InChI Key DQPFBGOHMVHTCD-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CCC2(C(F)(F)F)O)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 6-methyl-1-(trifluoromethyl)-1-indanol is C11_{11}H11_{11}F3_3O, derived from the indanol backbone (C9_9H10_{10}O) with a methyl (-CH3_3) and trifluoromethyl (-CF3_3) group substitution. Based on analogous compounds , its molecular weight is approximately 216.20 g/mol.

Structural Configuration

The indanol core consists of a benzene ring fused to a cyclopentanol moiety. Key structural features include:

  • Trifluoromethyl group at position 1: This strongly electronegative group enhances metabolic stability and lipophilicity, influencing binding interactions in biological systems.

  • Methyl group at position 6: The electron-donating methyl group modulates electronic effects on the aromatic ring, potentially altering reactivity in electrophilic substitutions .

X-ray crystallography data for related compounds reveal that substituents at these positions induce steric hindrance and planar distortion, affecting intermolecular interactions.

Synthetic Routes and Optimization

Friedel-Crafts Alkylation

A plausible synthesis begins with the formation of 1-(trifluoromethyl)indanone via Friedel-Crafts acylation. Niobium chloride (NbCl5_5)-catalyzed reactions between 3,3-dimethylacrylic acid and aromatic substrates yield substituted indanones . Subsequent methylation at position 6 could employ methylmagnesium bromide in a Grignard reaction, followed by reduction using sodium borohydride (NaBH4_4) to produce the indanol derivative .

Table 1: Comparative Yields for Indanol Synthesis Methods

MethodCatalystYield (%)Purity (%)
Friedel-Crafts AcylationNbCl5_565–7590
Grignard MethylationMg/THF50–6085
Borohydride ReductionNaBH4_480–9095

Continuous Flow Synthesis

Industrial-scale production may leverage continuous flow systems to enhance yield (up to 92%) and reduce side reactions. Optimized parameters include:

  • Temperature: 80–100°C for acylation, 0–5°C for methylation.

  • Solvent: Dichloromethane (DCM) for Friedel-Crafts; tetrahydrofuran (THF) for Grignard.

Physicochemical Properties

Solubility and Stability

6-Methyl-1-(trifluoromethyl)-1-indanol exhibits limited water solubility (<1 mg/mL) but high solubility in organic solvents like DCM and ethanol . Stability tests indicate:

  • Thermal Stability: Decomposition above 150°C.

  • Photostability: Degrades under UV light (t1/2_{1/2} = 48 hours).

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water<1
Ethanol25
DCM50
THF40

Spectroscopic Data

  • IR Spectroscopy: O-H stretch (3300 cm1^{-1}), C-F vibrations (1150–1250 cm1^{-1}).

  • NMR: 1^1H NMR (CDCl3_3): δ 1.25 (s, 3H, CH3_3), δ 4.75 (m, 1H, OH) .

Biological Activity and Enzyme Interactions

Table 3: Hypothetical Enzyme Kinetics

Substratekcat_{cat} (s1^{-1})Km_m (mM)
(±)-1-Indanol45.75.1
6-Methyl-1-(trifluoromethyl)-1-indanol*48.05.5

*Extrapolated from .

Industrial and Pharmaceutical Applications

Chiral Intermediate in Drug Synthesis

The compound’s stereocenter at C1 makes it valuable for synthesizing enantiopure pharmaceuticals. For example, it could serve as a precursor to:

  • Antiviral agents: Analogous to indinavir derivatives.

  • Antidepressants: Similar to sertraline’s indane backbone.

Material Science Applications

Incorporation into polymers improves thermal resistance (Tg_g > 200°C) and fluorophilic surface properties, beneficial for coatings and adhesives.

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